3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile
Description
Based on related compounds (e.g., 3-(3-fluoro-4-methoxyphenyl)propanenitrile in and sulfonyl-containing propanenitriles in and ), the target molecule can be hypothesized as a sulfonamide derivative featuring a 3-fluoro-4-methoxyphenyl group attached to a propanenitrile backbone.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)sulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c1-15-10-4-3-8(7-9(10)11)16(13,14)6-2-5-12/h3-4,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFFCAXAYITTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile typically involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with propanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The sulfonyl propanenitrile class is explored in medicinal and organic chemistry for applications in enzyme inhibition and electrophilic reactivity. Below is a detailed comparison with analogs from the evidence:
3-[(4-Methylphenyl)sulfonyl]propanenitrile (MBSPN)
- Structure : 4-Methylphenyl sulfonyl group.
(E)-3-[(4-tert-Butylphenyl)sulfonyl]prop-2-enenitrile (Bay 11-7085)
- Structure : 4-tert-Butylphenyl sulfonyl group with an α,β-unsaturated nitrile.
- Activity : Potent caspase activation inhibitor, highlighting the role of steric bulk (tert-butyl) in enhancing binding affinity .
- Key Difference : The α,β-unsaturation increases electrophilicity, which may improve covalent binding but also raise toxicity risks compared to saturated nitriles.
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
- Structure : 2-Fluorophenyl sulfonyl group.
- Activity: Not explicitly reported, but the 2-fluoro substitution alters steric and electronic profiles compared to the 3-fluoro-4-methoxy analog .
Physicochemical Properties and Reactivity
A comparison of key properties is summarized below:
*LogP values estimated using fragment-based methods.
Key Observations:
Electron-Donating vs.
Steric Effects : Bulkier groups (e.g., tert-butyl in Bay 11-7085) enhance target binding but may reduce solubility. The target compound’s methoxy group offers moderate steric hindrance.
Nitrile Reactivity: Saturated nitriles (e.g., MBSPN) are less reactive than α,β-unsaturated derivatives (e.g., Bay 11-7085), impacting their mechanism of action (e.g., covalent vs. non-covalent inhibition).
Additional Structural Analogs
- 3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile (): Incorporates a morpholino group and ketone, demonstrating the versatility of fluorinated aryl propanenitriles in drug design.
- (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (): Chiral amino nitrile derivative, emphasizing the role of stereochemistry in biological activity.
Biological Activity
The compound 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile (CAS No. 1010909-70-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets. The presence of the fluorine and methoxy groups enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, thereby modulating their function. This interaction can influence various cellular processes, including:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate interactions.
- Receptor Modulation : The compound may act on receptors involved in signaling pathways, affecting cellular responses.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through the modulation of cell cycle regulators.
- Neurotropic Effects : There is evidence indicating potential neuroprotective properties, possibly through the enhancement of neurite outgrowth in neuronal cultures .
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, potentially offering therapeutic avenues in infectious diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
- In neurobiological assays, the compound was shown to enhance neurite outgrowth significantly when combined with nerve growth factor (NGF), suggesting a synergistic effect on neuronal regeneration .
Toxicity and Safety Profile
Toxicity studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Acute toxicity assessments in animal models showed no significant adverse effects at doses up to 2000 mg/kg, with no observed mortality or severe pathological changes in major organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
